Methyl benzo[c]isothiazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 2,1-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)5-13-10-8/h2-5H,1H3 |
InChI Key |
MFJOKBGTBKCZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CSN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[c]isothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[c]isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene or isothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Pharmaceutical Applications
Methyl benzo[c]isothiazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in oncology and infectious diseases.
1.1 Anticancer Activity
Recent studies have indicated that derivatives of isothiazole compounds, including this compound, exhibit significant anticancer properties. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, certain derivatives have been evaluated for their efficacy against breast cancer cells, demonstrating promising results in preclinical trials.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that isothiazole derivatives can act as effective microbicides, providing protection against various pathogens by inhibiting their growth. This property is particularly valuable in developing new antibiotics in an era of increasing antibiotic resistance .
1.3 Neurological Applications
There is ongoing research into the use of this compound in treating neurological disorders such as Parkinson's disease. Preliminary findings suggest that certain isothiazole derivatives may possess neuroprotective effects, potentially offering new avenues for treatment .
Material Science Applications
This compound and its derivatives are being explored for their utility in material science, particularly in the development of advanced materials.
2.1 Photochemical Applications
The incorporation of isothiazole compounds into polymers has been studied for their role as photosensitizers in photochemical reactions. For example, polymers embedded with these compounds demonstrate enhanced light-harvesting capabilities, making them suitable for applications in solar energy conversion and photochemical synthesis .
2.2 Coatings and Adhesives
The unique chemical properties of this compound make it a candidate for use in coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its incorporation into polymer matrices can improve the mechanical strength and longevity of these materials .
Agricultural Chemistry Applications
In agricultural chemistry, this compound shows promise as a plant growth regulator and pesticide.
3.1 Plant Growth Regulation
Research indicates that isothiazole derivatives can act as effective plant growth regulators, promoting growth and enhancing yield in various crops. This application is particularly relevant given the increasing demand for sustainable agricultural practices .
3.2 Fungicidal Properties
The compound has demonstrated fungicidal activity against several plant pathogens, making it a candidate for developing new fungicides that are less harmful to the environment compared to traditional chemical treatments .
Case Studies
Mechanism of Action
The mechanism of action of methyl benzo[c]isothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl benzo[c]isothiazole-5-carboxylate with key analogs, focusing on substituent effects, ring systems, and functional group reactivity.
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate ()
- Structure : Features a bromo substituent at C3 and a carbamoyl group at C4.
- Key Differences: The absence of a fused benzene ring reduces aromatic conjugation compared to the benzo[c]isothiazole derivative.
- Synthesis: Prepared via sulfuric acid-mediated hydrolysis of a cyano precursor (93% yield), suggesting similar ester stability under acidic conditions for related isothiazoles .
Methyl Benzo[d]isothiazole-5-carboxylate ()
- Structure : Differs in the position of the fused benzene ring ([d] vs. [c]), altering electronic distribution.
- This could influence reactivity in cross-coupling reactions or interactions with biological targets .
Methyl-3-hydroxyisothiazole-5-carboxylate ()
- Structure : Contains a hydroxyl group at C3 instead of a fused benzene ring.
- Reactivity : The hydroxyl group enables nucleophilic substitution or oxidation reactions, unlike the inert benzo[c] fusion. This compound is a versatile intermediate for synthesizing more complex heterocycles .
Isoxazole Derivatives (Evidences 5, 7–9, 12)
- Methyl Isoxazole-5-carboxylate () : Replaces sulfur with oxygen in the heterocycle, reducing ring aromaticity and altering dipole moments. The ester group at C5 is analogous but may exhibit different hydrolysis kinetics due to the less electronegative oxygen .
- Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate (): The amino and methoxy groups introduce hydrogen-bonding and steric effects, enabling supramolecular interactions absent in the sulfur-containing isothiazole .
Thiazole Analogs ()
- Methyl 5-Methylbenzo[d]thiazole-2-carboxylate : Replaces the isothiazole’s nitrogen-sulfur adjacency with a thiazole’s sulfur-nitrogen arrangement. The benzo[d] fusion and ester position (C2 vs. C5) may lead to divergent biological activities, such as altered binding affinities in enzyme inhibition .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity Trends : Electron-withdrawing groups (e.g., bromo, carbamoyl) on isothiazoles enhance electrophilic substitution but reduce nucleophilic attack at the ester group .
- Biological Relevance : Benzo-fused isothiazoles (e.g., [c] and [d] isomers) may exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and aromatic stacking .
- Synthetic Utility : The ester group in this compound is likely stable under mild conditions, similar to analogs in and , enabling further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
